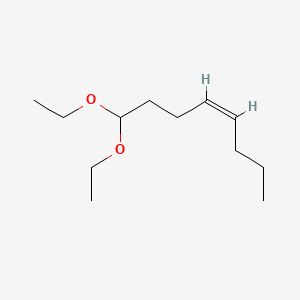
(Z)-1,1-Diethoxyoct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1-Diethoxyoct-4-ene is an organic compound characterized by the presence of an alkene group and two ethoxy groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-Diethoxyoct-4-ene typically involves the reaction of an appropriate alkene precursor with ethyl alcohol under acidic conditions. One common method is the acid-catalyzed addition of ethanol to an alkyne, followed by selective hydrogenation to yield the desired (Z)-isomer. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zeolites or other solid acids can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1-Diethoxyoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkene group to an alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted ethers or alcohols
Scientific Research Applications
(Z)-1,1-Diethoxyoct-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (Z)-1,1-Diethoxyoct-4-ene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the alkene and ethoxy groups, which can participate in various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
(E)-1,1-Diethoxyoct-4-ene: The geometric isomer with different spatial arrangement of substituents.
1,1-Diethoxyhex-4-ene: A shorter-chain analog with similar functional groups.
1,1-Diethoxydec-4-ene: A longer-chain analog with similar functional groups.
Uniqueness
(Z)-1,1-Diethoxyoct-4-ene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions in chemical and biological systems. This configuration may result in different physical properties and reactivity compared to its (E)-isomer or other analogs.
Properties
CAS No. |
94088-32-1 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(Z)-1,1-diethoxyoct-4-ene |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h8-9,12H,4-7,10-11H2,1-3H3/b9-8- |
InChI Key |
XOVJTZPLLLGONX-HJWRWDBZSA-N |
Isomeric SMILES |
CCC/C=C\CCC(OCC)OCC |
Canonical SMILES |
CCCC=CCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















